Nomegestrol acetate impurity A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 6α-methyl-3,20-dioxo-19-norpregn-4-en-17-yl acetate (Nomegestrol acetate impurity A) is a synthetic steroid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6α-methyl-3,20-dioxo-19-norpregn-4-en-17-yl acetate involves multiple steps, starting from basic steroid precursors. The key steps include:
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Oxidation: Conversion of hydroxyl groups to ketones.
Acetylation: Addition of acetate groups to form the final compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Controlled addition of reagents and catalysts.
Purification: Techniques such as crystallization and chromatography to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
6α-methyl-3,20-dioxo-19-norpregn-4-en-17-yl acetate undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Conversion to less oxidized forms.
Substitution: Replacement of functional groups with others.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more ketones, while reduction may yield alcohols.
Scientific Research Applications
6α-methyl-3,20-dioxo-19-norpregn-4-en-17-yl acetate has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing other steroid derivatives.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for potential therapeutic uses, including anti-inflammatory and hormonal treatments.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as steroid receptors. It modulates various signaling pathways, leading to changes in gene expression and cellular functions. The exact mechanism involves binding to receptors, altering their conformation, and influencing downstream signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- 6α-methyl-3,20-dioxo-19-norpregn-4-en-17-yl propionate
- 6α-methyl-3,20-dioxo-19-norpregn-4-en-17-yl butyrate
6α-methyl-3,20-dioxo-19-norpregn-4-en-17-yl acetate: (Nomegestrol acetate impurity A)
Uniqueness
6α-methyl-3,20-dioxo-19-norpregn-4-en-17-yl acetate stands out due to its specific acetate group, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetics and pharmacodynamics, making it a unique candidate for specific applications.
Properties
CAS No. |
32420-14-7 |
---|---|
Molecular Formula |
C23H32O4 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
[(6S,8R,9S,10R,13S,14S,17R)-17-acetyl-6,13-dimethyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C23H32O4/c1-13-11-20-18(17-6-5-16(26)12-19(13)17)7-9-22(4)21(20)8-10-23(22,14(2)24)27-15(3)25/h12-13,17-18,20-21H,5-11H2,1-4H3/t13-,17+,18+,20+,21-,22-,23-/m0/s1 |
InChI Key |
OPADDDNEXIUOCI-BQIFQVOGSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)OC(=O)C)C)[C@@H]4C1=CC(=O)CC4 |
Canonical SMILES |
CC1CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4C1=CC(=O)CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.